molecular formula C5H4ClNOS B13696714 N-hydroxythiophene-2-carbimidoyl chloride

N-hydroxythiophene-2-carbimidoyl chloride

Cat. No.: B13696714
M. Wt: 161.61 g/mol
InChI Key: LKUKKGGIHJBWKX-UHFFFAOYSA-N
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Description

N-hydroxythiophene-2-carbimidoyl chloride is a chemical compound with the molecular formula C5H4ClNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxythiophene-2-carbimidoyl chloride typically involves the reaction of thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxythiophene-2-carbimidoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiophene derivatives .

Scientific Research Applications

N-hydroxythiophene-2-carbimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxythiophene-2-carbimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-2-carboxamide
  • Thiophene-2-carboxaldehyde

Uniqueness

N-hydroxythiophene-2-carbimidoyl chloride is unique due to the presence of both the hydroxyl and chloride functional groups, which allow for a wide range of chemical modifications and applications. Its reactivity and potential for forming diverse derivatives make it a valuable compound in research and industry .

Properties

IUPAC Name

N-hydroxythiophene-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUKKGGIHJBWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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